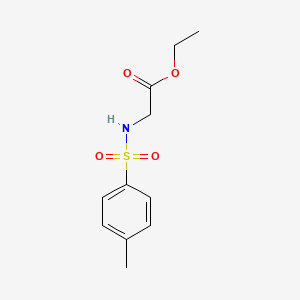

Ethyl 2-(4-methylphenylsulfonamido)acetate

説明

Significance of Sulfonamide Derivatives in Contemporary Organic Chemistry

The sulfonamide functional group (R−S(=O)₂−NR₂) is a cornerstone in modern organic and medicinal chemistry. wikipedia.orgresearchgate.net These compounds are typically crystalline and exhibit a rigid structure. wikipedia.org Initially gaining fame as "sulfa drugs" for their antibacterial properties, the applications of sulfonamide derivatives have since expanded dramatically. researchgate.netajchem-b.com Their synthesis and integration with other molecules are key areas of research aimed at enhancing their efficacy against various diseases. researchgate.net

Amines are highly reactive functional groups, and in multi-step syntheses, it is often necessary to temporarily reduce their reactivity. libretexts.org The sulfonamide group is a widely used protecting group for amines. researchgate.netnih.gov Attaching an electron-withdrawing sulfonyl group, such as a p-toluenesulfonyl (tosyl) group, to an amine's nitrogen atom deactivates it. libretexts.orgyoutube.com This protection renders the nitrogen non-basic under acidic conditions. youtube.com

p-Toluenesulfonamides (tosylamides) are particularly noted for their high stability and ability to withstand a broad range of reaction conditions. nih.govorgsyn.org The protection is typically achieved by reacting the amine with a sulfonyl chloride, like p-toluenesulfonyl chloride, in the presence of a base. youtube.comfrontiersrj.com While their robustness is an advantage, the removal of the tosyl group can require harsh reductive or acidic conditions. nih.gov

Sulfonamide derivatives are vital in drug development due to their wide spectrum of biological activities. ajchem-b.comfrontiersrj.comajchem-b.com They have been developed as antibacterial, antiviral, anticancer, anti-inflammatory, diuretic, and hypoglycemic agents. frontiersrj.com The antibacterial mechanism of early sulfa drugs involves acting as a competitive inhibitor to p-aminobenzoic acid (PABA), which is crucial for folic acid synthesis in bacteria. frontiersrj.com

In medicinal chemistry, sulfonamides are found in various modern drugs, including treatments for cancer, type 2 diabetes, and inflammatory conditions like rheumatoid arthritis. ajchem-b.comfrontiersrj.comwisdomlib.org For instance, compounds like Pazopanib, Belinostat, and Dabrafenib are anticancer agents built on a sulfonamide framework. researchgate.net In agrochemistry, sulfonamide derivatives are used to manage plant bacterial diseases and as herbicides. nih.govwikipedia.orggoogle.com Certain derivatives have shown potent inhibitory activity against devastating plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo), which causes bacterial leaf blight in rice. nih.gov

Overview of α-Amino Acid Derivatives in Synthesis

α-Amino acids are the foundational monomers of all proteins and peptides. acs.orglibretexts.org Their derivatives, which are α-amino acids modified at the amine, carboxylic acid, or side-chain, are crucial building blocks in organic synthesis. rsc.org These derivatives are not only used to construct natural peptides but also to create novel molecules with specialized functions. rsc.orgresearchgate.net

The primary role of α-amino acids is to serve as the building blocks for proteins, which are linear polymers linked by peptide bonds. libretexts.orgnih.gov In chemical synthesis, amino acid derivatives with protected functional groups are used to assemble peptides in a specific sequence. researchgate.net This allows for the creation of custom peptides for research, therapeutic, and diagnostic applications. Modified α-amino acids can also be incorporated into peptide libraries to explore new biological activities. nih.gov

Unnatural amino acids (UAAs) are amino acids that are not among the 20 naturally encoded by the genetic code. nih.govyoutube.com These novel building blocks are synthesized to create peptides and proteins with enhanced stability or unique functions. rsc.org α-Amino acid derivatives are common starting points for the synthesis of UAAs. rsc.orgnih.gov Through various chemical reactions, such as alkylation or photoredox-mediated processes, the structure of a natural amino acid derivative can be altered to produce a wide array of functionalized unnatural amino acids. nih.govrsc.orgrsc.org These UAAs are invaluable in drug development, materials science, and biomedical research. rsc.org

Specific Research Focus on Ethyl 2-(4-methylphenylsulfonamido)acetate within its Chemical Class

This compound is the ethyl ester of N-tosylglycine. nih.gov As a member of the N-Tosyl-α-Amino Acid Ester family, its research applications are primarily as a protected building block and synthetic intermediate. The tosyl group provides robust protection for the glycine (B1666218) nitrogen, while the ethyl ester allows for further chemical transformations at the carboxyl end.

This compound serves as a stable, well-defined precursor for the synthesis of more complex molecules. For example, it is a foundational unit for creating derivatives like α,α-ditosylamino esters, which are used in catalytic reactions to synthesize aromatic α-amino acids. uni.lu Its structure makes it an ideal substrate in synthetic methodologies that aim to build upon the simple glycine backbone to access more complex natural and unnatural amino acid derivatives. The focus of research involving this compound is therefore centered on its utility in multi-step organic synthesis, particularly in the fields of peptide chemistry and the development of novel amino acid-based structures.

Chemical Properties of this compound

| Property | Value | Source |

| PubChem CID | 230685 | nih.gov |

| Molecular Formula | C₁₁H₁₅NO₄S | nih.gov |

| Molecular Weight | 257.31 g/mol | nih.gov |

| IUPAC Name | ethyl 2-[(4-methylphenyl)sulfonylamino]acetate | nih.gov |

| Synonyms | Ethyl tosylglycinate, N-tosyl-glycine ethyl ester | nih.gov |

| SMILES | CCOC(=O)CNS(=O)(=O)C1=CC=C(C=C1)C | nih.gov |

| InChIKey | WZLAJHNLDCWPGH-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

ethyl 2-[(4-methylphenyl)sulfonylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-3-16-11(13)8-12-17(14,15)10-6-4-9(2)5-7-10/h4-7,12H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLAJHNLDCWPGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90969930 | |

| Record name | Ethyl N-(4-methylbenzene-1-sulfonyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90969930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5465-67-8 | |

| Record name | N-[(4-Methylphenyl)sulfonyl]glycine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5465-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5465-67-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl N-(4-methylbenzene-1-sulfonyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90969930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Mechanistic Investigations

Nucleophilic Attack in Sulfonamide Formation

The synthesis of Ethyl 2-(4-methylphenylsulfonamido)acetate is classically achieved through the reaction of p-toluenesulfonyl chloride (tosyl chloride) with the ethyl ester of glycine (B1666218). The core of this transformation is a nucleophilic attack by the amino group of the glycine ester on the electrophilic sulfur atom of the tosyl chloride. rsc.orglibretexts.org The nitrogen atom's lone pair of electrons initiates the reaction, targeting the electron-deficient sulfur center of the sulfonyl chloride group. rsc.orgucalgary.ca

This process is analogous to a nucleophilic acyl substitution, with the sulfonyl group serving as the electrophilic partner instead of a carbonyl group. researchgate.net The reaction is typically facilitated by the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct. ucalgary.caorgosolver.com Alternative methods, such as the use of microwave irradiation, can accelerate the reaction by activating the sulfonyl chloride, thereby making the sulfur atom more susceptible to the nucleophilic attack. rsc.org

The general mechanism can be depicted as follows:

Nucleophilic Attack: The amine nitrogen attacks the sulfur atom of the sulfonyl chloride.

Intermediate Formation: A transient, pentacoordinate intermediate is formed.

Leaving Group Departure: The chloride ion is expelled as a leaving group.

Deprotonation: The added base removes the proton from the nitrogen atom, yielding the final sulfonamide product. rsc.orgorgosolver.com

Proposed Mechanisms for Sulfonylation of Amines

The mechanism for the sulfonylation of amines, the core reaction for forming this compound, can vary based on the specific reactants and conditions employed. eurjchem.comresearchgate.net While several pathways have been proposed, they generally revolve around the interaction between the nucleophilic amine and the electrophilic sulfonyl source.

A widely accepted mechanism for the reaction of arenesulfonyl chlorides with primary or secondary amines is a direct, concerted bimolecular nucleophilic substitution (an SN2-type reaction at the sulfur atom). nih.govresearchgate.net In this pathway, the amine attacks the sulfur center, and the chloride leaving group departs in a single, coordinated step, passing through a transition state rather than a stable intermediate.

Alternatively, under certain conditions, particularly with alkanesulfonyl chlorides possessing α-hydrogens and in the presence of a tertiary amine base, an elimination-addition mechanism via a highly reactive "sulfene" intermediate (R2C=SO2) can occur. nih.gov However, for arenesulfonyl chlorides like tosyl chloride, this pathway is generally not favored over direct substitution. nih.gov

Modern synthetic approaches have introduced catalytic systems to facilitate sulfonylation. For instance, indium has been shown to catalyze the tosylation of various amines, including those that are sterically hindered or less nucleophilic. eurjchem.com Electrochemical methods also offer a distinct mechanistic route, proceeding through the oxidative coupling of thiols and amines to forge the S-N bond directly. acs.org

Table 1: Comparison of Proposed Sulfonylation Mechanisms

| Mechanism | Key Features | Typical Substrates | Conditions |

|---|---|---|---|

| Direct Nucleophilic Substitution (SN2-like) | Concerted or stepwise attack of amine on sulfonyl chloride. nih.govresearchgate.net | Primary/Secondary Amines, Arenesulfonyl Chlorides. | Aprotic solvent, often with a base (e.g., pyridine). libretexts.org |

| Elimination-Addition (Sulfene Intermediate) | Formation of a reactive R2C=SO2 intermediate, followed by amine addition. nih.gov | Alkanesulfonyl chlorides with α-hydrogens. | Tertiary amine bases. nih.gov |

| Metal-Catalyzed Sulfonylation | Use of a transition metal catalyst to activate substrates. eurjchem.com | Sterically hindered or less nucleophilic amines. | Indium catalyst. eurjchem.com |

| Electrochemical Oxidative Coupling | Direct formation of S-N bond from thiols and amines driven by electricity. acs.org | Thiols, Primary/Secondary Amines. | Catalyst-free, electrochemical cell. acs.org |

Role of Intermediates and Transition States

In the direct sulfonylation mechanism, the reaction proceeds through a high-energy transition state or a short-lived pentacoordinate sulfur intermediate. rsc.org The geometry and energy of this state are critical in determining the reaction rate.

Computational studies, specifically Density Functional Theory (DFT) calculations, have substantiated this hypothesis. They reveal that the energy barrier for the sulfonylation reaction proceeding through the DMAP-sulfonyl intermediate is significantly lower than that of the direct, uncatalyzed reaction, explaining the enhanced reaction rates observed experimentally. nih.gov In transition-metal-catalyzed systems, such as copper-catalyzed reactions, proposed intermediates include organometallic species like ArS–CuILn or ArS–CuII(I)Ln complexes, which play a central role in the catalytic cycle. rsc.org

Mechanisms of C-H Activation and Cross-Coupling in Sulfonamide Synthesis

Beyond traditional methods, the synthesis of sulfonamides can be achieved through advanced C-H activation and cross-coupling strategies. These reactions offer powerful and atom-economical alternatives for forming C-N bonds, enabling the direct coupling of sulfonamides with hydrocarbon feedstocks. organic-chemistry.orgacs.org

One such method is the palladium-catalyzed intermolecular allylic C-H amination, which couples terminal olefins with sulfonamides. nih.govacs.org Mechanistic investigations point to a process involving a Pd(II) catalyst in conjunction with a sulfoxide-oxazoline (SOX) ligand. nih.gov The proposed mechanism involves the coordination of the olefin to the Pd(II) center, followed by C-H activation to form a cationic π-allyl palladium intermediate. This electrophilic intermediate is then intercepted by the nucleophilic sulfonamide, leading to the formation of the allylic amination product with high regio- and stereoselectivity. nih.govacs.org

Other cross-coupling reactions, such as the nickel-catalyzed coupling of N-arylsulfonamides with aryl bromides, provide routes to N,N-diarylsulfonamides. organic-chemistry.org These modern catalytic approaches are particularly valuable for late-stage functionalization in complex molecule synthesis.

Mechanistic Studies of Deprotection Reactions

The p-toluenesulfonyl (tosyl) group is frequently employed as a robust protecting group for amines. Consequently, its selective removal, or deprotection, is a critical transformation in multi-step synthesis. The stability of the sulfonamide bond often necessitates harsh deprotection conditions, making the study of these reaction mechanisms vital for developing milder and more selective methods. researchgate.net

Common deprotection strategies include acidic or basic hydrolysis and reductive cleavage. researchgate.netorganic-chemistry.orgacs.org The mechanism of acidic hydrolysis typically begins with the protonation of one of the sulfonyl oxygens or the amide nitrogen. This protonation increases the electrophilicity of the sulfur atom, rendering the S-N bond more susceptible to cleavage by a nucleophile, such as water. organic-chemistry.orgacs.org The specific conditions and the substrate's electronic properties can influence whether the S-N or a C-S bond is cleaved. organic-chemistry.orgnih.gov

Hydrolytic Cleavage of Sulfonamides

The hydrolysis of sulfonamides is a key degradation and deprotection pathway, with the mechanism being highly dependent on the molecular structure and reaction environment. nih.govacs.org Research has shown that cleavage can occur at three principal locations: the sulfur-nitrogen (S-N) bond, the carbon-nitrogen (C-N) bond, or the carbon-sulfur (C-S) bond. nih.gov

S-N Bond Cleavage: This is a frequently observed pathway, proceeding via a nucleophilic substitution at the sulfonyl sulfur. nih.gov Under acidic conditions, protonation of the amine leaving group makes it more stable upon departure, favoring this cleavage route to yield a sulfonic acid and the corresponding free amine. nih.gov

C-N Bond Cleavage: This pathway can occur through mechanisms like aromatic nucleophilic substitution, particularly if the amine component contains an electron-deficient aromatic ring that can be attacked by a nucleophile. nih.gov

C-S Bond Cleavage: Cleavage of the bond between the aryl ring and the sulfur atom has also been reported, especially at higher temperatures and in acidic media. nih.gov

Recent studies have explored catalyzed hydrolysis. For example, cerium dioxide (CeO₂) nanostructures have been shown to effectively catalyze the hydrolytic cleavage of various sulfonamides under ambient conditions, producing a mixture of products that confirms the possibility of all three cleavage pathways (S-N, C-N, and C-S). nih.govacs.org

Table 2: Mechanistic Pathways in Sulfonamide Hydrolysis

| Cleavage Pathway | Mechanistic Description | Resulting Products | Favorable Conditions |

|---|---|---|---|

| S–N Cleavage | Nucleophilic attack on the sulfonyl sulfur atom. nih.gov | Sulfonic acid and the corresponding amine. | Acidic conditions. nih.gov |

| C–N Cleavage | Aromatic nucleophilic substitution on the amine-bearing ring. nih.gov | Sulfanilamide derivatives (from parent drug). | Electron-withdrawing groups on the heterocyclic ring. nih.gov |

| C–S Cleavage | Cleavage of the bond between the aryl group and sulfur. nih.gov | Aniline and sulfur-containing fragments. | Acidic environment and higher temperatures. nih.gov |

Computational Chemistry in Mechanistic Elucidation

Computational chemistry, especially using Density Functional Theory (DFT), has become an indispensable tool for unraveling the intricate details of reaction mechanisms in sulfonamide chemistry. nih.govyork.ac.uk These theoretical methods provide molecular-level insights that are often difficult to obtain through experimental means alone.

DFT calculations allow researchers to:

Predict Reactive Sites: By calculating conceptual DFT indices, such as Fukui functions and electrostatic potential maps, the most nucleophilic and electrophilic sites within a molecule can be identified, predicting how reactants will interact. nih.gov

Map Reaction Pathways: The potential energy surfaces for proposed reaction mechanisms can be calculated, allowing for the identification of transition states and intermediates. By comparing the activation energy barriers (free energy barriers) of different pathways, the most kinetically favorable route can be determined. nih.govnih.gov

Elucidate Transition State Structures: The precise geometry of transition states can be modeled, providing a deeper understanding of the bond-making and bond-breaking processes. researchgate.netacs.org This is crucial for explaining phenomena such as stereoselectivity in asymmetric reactions. researchgate.net

Analyze Catalytic and Solvent Effects: Computational models can incorporate catalyst molecules and solvent effects (using models like the Polarizable Continuum Model, PCM) to provide a more accurate picture of the reaction in a realistic chemical environment. nih.govmdpi.com

Quantum-Chemical Calculations on Arylsulfonylation Reactions

While specific quantum-chemical studies on the arylsulfonylation of ethyl 2-aminoacetate to form this compound are not extensively documented in the literature, insights can be drawn from computational investigations of analogous reactions, such as the N-arylation of amino acid esters and the sulfonylation of other nucleophiles. Density Functional Theory (DFT) is a prominent method used for these types of mechanistic studies.

The arylsulfonylation reaction, in this case, the reaction between p-toluenesulfonyl chloride and ethyl 2-aminoacetate, is expected to proceed through a nucleophilic substitution mechanism. The nitrogen atom of the amino group of ethyl 2-aminoacetate acts as the nucleophile, attacking the electrophilic sulfur atom of the p-toluenesulfonyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the final sulfonamide product.

DFT calculations on similar systems, for instance, the reaction of α-amino acids and their esters with various electrophiles, have been used to map out the potential energy surface of the reaction, identifying transition states and intermediates. nih.gov These calculations can provide crucial data on the activation energies and reaction enthalpies, which determine the feasibility and kinetics of the reaction.

In a related study on the energy-transfer-mediated amino-sulfonylation of alkenes, DFT calculations were employed to understand the stability and reactivity of the key tosyl radical intermediate. youtube.comyoutube.com The calculations revealed insights into the bond dissociation energies and the electronic properties of the radical species, which are critical for predicting the regioselectivity and efficiency of the reaction. youtube.comyoutube.com For instance, the spin density distribution and the local electrophilicity index can be calculated to predict the most likely site of radical attack. youtube.com

A hypothetical DFT study on the formation of this compound would likely involve optimizing the geometries of the reactants, transition state, and products. The calculated energies of these species would allow for the determination of the reaction's energy profile. Key parameters that would be investigated are summarized in the table below.

| Calculated Parameter | Significance in Arylsulfonylation Reaction |

| Activation Energy (ΔG‡) | Determines the rate of the reaction; a lower barrier indicates a faster reaction. |

| Reaction Enthalpy (ΔH) | Indicates whether the reaction is exothermic or endothermic. |

| Bond Lengths and Angles | Provide structural information about the transition state and intermediates. |

| Charge Distribution | Helps to understand the nucleophilic and electrophilic character of the reacting centers. |

| Frontier Molecular Orbitals (HOMO-LUMO) | The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) of the amine and the Lowest Unoccupied Molecular Orbital (LUMO) of the sulfonyl chloride can predict reactivity. |

These computational insights are invaluable for optimizing reaction conditions, such as the choice of solvent and base, to improve the yield and purity of this compound.

Molecular Dynamics Simulations to Understand Binding and Reactivity

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. For a compound like this compound, MD simulations can provide detailed information about its conformational landscape, flexibility, and interactions with its environment, such as a solvent or a biological receptor.

For example, MD simulations of N-arylsulfonyl-indole-2-carboxamide derivatives, which share the N-arylsulfonyl motif, have been used to explore their binding modes and stability within the active site of enzymes like fructose-1,6-bisphosphatase. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand and protein atoms are often calculated to assess the stability and flexibility of the system over the simulation time.

A hypothetical MD simulation of this compound, either in solution or interacting with a target protein, would likely focus on the parameters outlined in the following table.

| Simulation Parameter/Analysis | Information Gained about this compound |

| Conformational Analysis | Identification of the most stable conformations (rotamers) of the molecule in a given environment. |

| Solvent Accessible Surface Area (SASA) | Provides a measure of the molecule's exposure to the solvent, which is important for understanding its solubility and interactions. |

| Radial Distribution Functions (RDFs) | Describes the probability of finding solvent molecules or specific ions at a certain distance from the atoms of the compound. |

| Hydrogen Bond Analysis | Identifies the formation and lifetime of hydrogen bonds between the sulfonamide and solvent molecules or protein residues. |

| Binding Free Energy Calculations (e.g., MM/PBSA) | Estimation of the strength of the interaction between the compound and a biological target. |

The insights from such simulations are critical for drug design and development, as they can help to predict the binding affinity and selectivity of a molecule for its intended target. The conformational flexibility of the tosyl-glycine moiety is a key determinant of its ability to adopt a bioactive conformation upon binding to a receptor.

Conformational Analysis and Stereochemical Considerations

Conformational Preferences of N-Tosyl-α-Amino Acid Esters

The conformation of N-tosyl-α-amino acid esters is primarily dictated by the rotational barriers around the key single bonds: the N-Cα bond and the S-N bond. The sulfonamide group (SO₂NH) is not planar, and rotation around the S-N bond can be significantly hindered. This restricted rotation can lead to the existence of stable rotational isomers, or rotamers, which can be detected by techniques like NMR spectroscopy. researchgate.net

Studies on related N,N-disubstituted sulfonamides have shown that the rotational barriers around the S-N bond can be substantial, sometimes as high as 62–71 kJ·mol⁻¹. researchgate.net This high barrier is attributed to the development of partial double-bond character between the sulfur and nitrogen atoms, enhanced by the electron-withdrawing nature of the sulfonyl group. researchgate.net For N-tosyl-α-amino acid esters, the conformation is a balance between minimizing steric hindrance involving the bulky tosyl group, the ester function, and the α-substituent, and optimizing electronic interactions. The backbone of these molecules has defined conformational preferences, with significant energy barriers to rotation around the N-Cα and Cα-C bonds, estimated to be around 16 kcal/mol and 6 kcal/mol, respectively, in polypeptides. nih.gov

Table 1: Key Factors Influencing Conformational Preferences

| Feature | Description | Implication |

| S-N Bond Rotation | Rotation around the sulfur-nitrogen bond is often hindered due to partial double-bond character. researchgate.net | Leads to stable rotamers with distinct chemical properties and reactivity. |

| N-Cα Bond Rotation | The barrier to rotation (φ dihedral angle) is significant, influencing the overall backbone shape. nih.gov | Restricts the accessible conformational space, favoring specific arrangements of substituents. |

| Steric Hindrance | Repulsive interactions between the bulky tosyl group, the ester, and the α-substituent. | The molecule adopts a conformation that maximizes the distance between these large groups. |

| Electronic Effects | The electron-withdrawing tosyl group influences the geometry and electron density of the amide nitrogen. | Affects the acidity of the N-H proton and the nucleophilicity of the nitrogen. |

Stereochemical Control in Synthesis

Controlling the three-dimensional arrangement of atoms during the synthesis of chiral molecules is a fundamental goal of organic chemistry. For derivatives of ethyl 2-(4-methylphenylsulfonamido)acetate, which are often chiral, achieving high stereochemical control is crucial.

The synthesis of α-amino acid derivatives with a specific chirality (enantioselectivity) is an area of intensive research. The tosyl group plays a significant role in many of these synthetic strategies.

Several powerful methods have been developed:

Organocatalytic Mannich-type Reactions: A bifunctional tertiary amine-squaramide catalyst can facilitate the enantioselective addition of nucleophiles to N-protected aldimines, leading to non-proteinogenic α-amino acids with high stereocontrol. rsc.org

N-H Insertion Reactions: The cooperative catalysis by an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid enables the highly enantioselective insertion of carbene precursors into the N-H bond of carbamates to form α-alkenyl α-amino acid derivatives. rsc.org This method is notable for its high yields (up to 99%) and excellent enantioselectivity (up to 98% ee). rsc.org

From β-Keto Esters: A synthetic route starting from simple β-keto esters can produce enantiomerically enriched α-amino acids. A key step involves the formation of an N-tosyloxy-β-lactam intermediate, which controls the stereochemistry of subsequent transformations. nih.gov

From N-Sulfinyl Precursors: Diastereomerically pure N-sulfinyl α-amino-1,3-dithianes can be hydrolyzed and oxidized to provide N-tosyl α-amino acids without loss of stereochemical purity (epimerization). researchgate.netsemanticscholar.org The tosyl group is noted for its ability to stabilize anions at the nitrogen, which helps prevent racemization. researchgate.net

Table 2: Examples of Enantioselective Synthetic Methods

| Method | Key Reagents/Catalysts | Stereocontrol Mechanism | Reference |

| Mannich-type Reaction | Tertiary amine-squaramide catalyst | Chiral catalyst creates a chiral environment for the C-C bond formation. | rsc.org |

| N-H Insertion | Dirhodium(II) carboxylate / Chiral phosphoric acid | The chiral acid acts as a proton shuttle, directing the approach of the reactants. rsc.org | rsc.org |

| β-Lactam Route | N-tosyloxy-β-lactam intermediate | The rigid β-lactam ring structure dictates the stereochemical outcome of additions. nih.gov | nih.gov |

| N-Sulfinyl Precursors | N-sulfinyl α-amino-1,3-dithianes | The chirality is transferred from the sulfinyl group; the tosyl group prevents epimerization. researchgate.net | researchgate.netsemanticscholar.org |

In many chemical transformations, it is desirable to retain the pre-existing stereochemistry of a chiral center. For reactions involving N-tosyl amino acid derivatives, specific mechanisms can ensure that the product has the same stereochemical configuration as the starting material.

Similarly, direct N-alkylation of α-amino acid esters with alcohols, a process catalyzed by ruthenium complexes, has been shown to proceed with excellent retention of stereochemical integrity. d-nb.infonih.gov This is significant because the acidic proton at the α-carbon can be prone to removal under basic conditions, leading to racemization. The development of base-free catalytic systems is therefore critical for maintaining stereopurity. nih.gov The conversion of an alcohol to a tosylate, followed by nucleophilic substitution, typically proceeds with inversion of stereochemistry at the carbon bearing the hydroxyl group. sciencemadness.org However, reactions that proceed with retention often involve neighboring group participation or the formation of intermediates that control the reaction's stereochemical path, as seen in the photoredox catalysis example. nih.gov

Influence of Substituents on Molecular Conformation

Electronic Effects: Electron-withdrawing groups on the aryl ring of the tosyl moiety increase the electrophilicity of the imine carbon in related N-tosylimines, leading to higher reaction yields in nucleophilic additions. nih.gov In sulfonamides, highly electron-withdrawing groups, such as a perfluorobutyl group, can increase the rotational barrier around the S-N bond by enhancing its double-bond character. researchgate.net Conversely, electron-donating groups can have the opposite effect.

Steric Effects: The size of the ester group or substituents on the α-carbon can significantly influence conformational preferences. Larger, bulkier groups will favor conformations that minimize steric clashes. In studies of related molecules, the spatial arrangement of aryl groups has been shown to be critical for enantioinduction in catalyzed reactions, suggesting that even subtle changes in substituent position can have a large impact on the transition state geometry. nih.gov

Table 3: Influence of Substituents on Molecular Properties

| Substituent Location | Type of Substituent | Effect | Consequence |

| Aryl Ring (Tosyl) | Electron-Withdrawing (e.g., -NO₂, -F) | Increases Lewis acidity of sulfur; strengthens S-N bond character. researchgate.netnih.gov | Higher rotational barrier; altered reactivity at remote sites. |

| Aryl Ring (Tosyl) | Electron-Donating (e.g., -OCH₃, -NMe₂) | Decreases Lewis acidity of sulfur; weakens S-N bond character. nih.gov | Lower rotational barrier; altered reactivity. |

| Ester Group | Bulky Group (e.g., tert-butyl vs. ethyl) | Increases steric hindrance around the carbonyl and α-carbon. | Shifts conformational equilibrium to less crowded arrangements; can influence reaction rates. |

| α-Carbon | Substituents other than Hydrogen | Introduces a chiral center and steric bulk. | Creates diastereomeric possibilities and influences preferred backbone dihedral angles. |

Applications in Advanced Chemical Synthesis

Role as Synthons in Complex Molecule Construction

In organic synthesis, a synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond. Ethyl 2-(4-methylphenylsulfonamido)acetate serves as a prime example of a glycine (B1666218) synthon. The tosyl group acts as a robust protecting group for the amine, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. Similarly, the ethyl ester protects the carboxylic acid group. This dual protection allows chemists to use the molecule as a reliable building block in multi-step syntheses. mdpi.com The methyl ester analog is also recognized as a useful research chemical and organic building block in medicinal chemistry.

The primary application of this compound is in peptide synthesis. Peptides are chains of amino acids linked by amide bonds. The construction of a specific peptide sequence requires the sequential addition of amino acids. This process necessitates that the amino group of one amino acid and the carboxyl group of the other are temporarily blocked or "protected" to ensure the correct bond forms.

The tosyl group on this compound serves as this essential N-protecting group for the glycine unit. It is stable under various reaction conditions but can be removed when desired. This allows the glycine unit to be incorporated into a growing peptide chain in a controlled manner.

Bioconjugation is the chemical process of linking molecules to biomolecules such as proteins or DNA. nih.govmdpi.com While this compound is not typically the final bioconjugation reagent itself, it is a fundamental building block for creating more complex molecules, such as peptides, that may then be functionalized for use as reagents in this field.

Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in their rings. They are foundational to a vast number of pharmaceuticals and biologically active compounds. The reactive sites on this compound and related structures make them valuable starting materials for synthesizing various heterocyclic systems.

Research has shown that derivatives of ethyl acetate (B1210297) can be used to construct complex heterocyclic rings. For instance, related starting materials are employed in the synthesis of diazetidine and oxazolidinone derivatives. Furthermore, similar synthons are utilized in cyclization reactions to form other important heterocyclic structures like thiazoles, which are key intermediates for certain pharmaceutical agents.

Development of New Synthetic Methodologies

The use of reliable and well-behaved synthons like this compound is crucial for the development of new and efficient synthetic methodologies. Its application in solid-phase peptide synthesis (SPPS), for example, has contributed to the advancement of automated and high-throughput methods for creating peptides. The predictable reactivity of the tosyl-protected amine allows for its integration into complex, multi-step automated synthesis protocols. The development of such robust building blocks underpins the creation of novel synthetic strategies aimed at producing complex target molecules with high purity and yield.

Applications in Material Science

While the sulfonamide functional group is a key feature in many compounds with diverse applications, including pharmaceuticals and polymers, the direct application of this compound in material science is not extensively documented in current literature. acs.orgresearchgate.net However, the broader class of amino acid esters and sulfonamide-containing compounds has been explored in the functionalization of polymers. For example, amino acid ethyl esters have been incorporated into polymer backbones, such as polyphosphazenes, to create regenerative polymer blends with tunable properties. nih.govresearchgate.net These materials can support cell growth and have potential in biomedical applications like tissue engineering. nih.gov This suggests a potential, though not yet widely realized, role for glycine derivatives like this compound in the design of novel functional materials.

Biological and Pharmacological Research Applications

Antimicrobial Activities of Sulfonamide Conjugates

Sulfonamides, often referred to as "sulfa drugs," represent a class of synthetic antimicrobial agents that function by disrupting the metabolic pathways in bacteria. nih.gov They act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. nih.gov Since bacterial cells must synthesize their own folic acid, its inhibition halts the production of DNA and RNA, leading to a bacteriostatic effect that stops bacterial growth and reproduction. nih.gov Human cells are typically unaffected because they acquire folate from their diet, providing a selective mechanism of action. nih.gov

The sulfonamide framework is recognized for its broad-spectrum activity against numerous Gram-positive and Gram-negative bacteria. nih.gov In veterinary medicine, sulfonamides see wide application for treating infections in livestock. nih.gov Furthermore, research into enhancing their efficacy has led to the development of sulfonamide-antibiotic combinations, which have shown synergistic effects against certain pathogens. nih.gov The potential to create nanoconjugates, for instance by linking sulfonamides to materials like graphene oxide, is also being explored to improve antibacterial capabilities. nih.gov

Anti-inflammatory and Anticancer Properties

While direct studies on the anti-inflammatory properties of ethyl 2-(4-methylphenylsulfonamido)acetate are not extensively detailed in the provided research, the broader class of sulfonamides has been investigated for such effects. The mechanisms often relate to the inhibition of enzymes involved in inflammatory pathways.

The anticancer potential of sulfonamide derivatives is an active area of research, particularly through their action as enzyme inhibitors. nih.gov Certain sulfonamides have been identified as effective inhibitors of carbonic anhydrase (CA) isozymes, such as CA IX and CA XII, which are found to be overexpressed in hypoxic tumors. nih.gov By targeting these specific enzymes that are crucial for tumor growth and survival, these compounds present a potential avenue for developing novel antineoplastic agents. nih.govnih.gov The ethyl acetate (B1210297) portion of molecules can also contribute to cytotoxic activities against various cancer cell lines, as seen in extracts from medicinal plants. nih.gov

**7.3. Enzyme Inhibition Studies

The structure of this compound makes it a candidate for interacting with various enzyme active sites, leading to inhibitory activity.

Sulfonamides are a cornerstone in the development of carbonic anhydrase (CA) inhibitors. nih.gov The primary sulfonamide group (—SO2NH2) is crucial for this activity, as it coordinates to the zinc ion within the enzyme's active site. Research on sulfonamide derivatives has provided detailed insights into their binding mechanisms. nih.gov X-ray crystallography of a sulfonamide complexed with human carbonic anhydrase isozyme II revealed that the inhibitor's tail can occupy either the hydrophobic or hydrophilic half of the active site. nih.gov

A key interaction involves stacking with the Phe131 residue, which can orient the inhibitor towards the hydrophilic region of the active site. nih.gov The ability to design inhibitors that target specific regions of the active site is critical for developing drugs that can selectively inhibit tumor-associated isozymes like CA IX and XII. nih.gov

Key Amino Acid Interactions for a Sulfonamide Inhibitor with Carbonic Anhydrase II

| Interacting Residue | Type of Interaction |

|---|---|

| Gln92 | van der Waals |

| Val121 | van der Waals |

| Phe131 | van der Waals, Stacking |

| Leu198 | van der Waals |

| Thr200 | van der Waals |

| Ile91 | van der Waals |

Data sourced from a study on a membrane-impermeant antitumor sulfonamide. nih.gov

Fructose-1,6-bisphosphatase (FBPase) is a key enzyme in the gluconeogenesis pathway, the process by which the liver produces glucose. nih.govnih.gov Inhibition of FBPase is a therapeutic strategy aimed at reducing excessive glucose production, which is a hallmark of type 2 diabetes. nih.govnih.gov Potent and selective inhibitors of FBPase have been developed, some of which bind to the allosteric site where AMP (adenosine monophosphate), a natural inhibitor, binds. nih.govresearchgate.net While various small-molecule inhibitors have been identified through high-throughput screening and structure-guided design, specific research linking this compound to FBPase inhibition was not found in the provided search results. nih.govresearchgate.netbiospace.com

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical for treating neurodegenerative conditions like Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. mdpi.comnih.govnih.gov Research into new inhibitors has explored a wide range of chemical structures. mdpi.commdpi.comnih.gov

Notably, studies on uracil (B121893) derivatives have highlighted the importance of the toluene-4-sulfonyl group, a key structural component of this compound, for inhibitory activity against both AChE and BuChE. nih.gov A comparative analysis of uracil derivatives showed that the presence of a toluene-4-sulfonyl moiety was a significant functional group for enzyme activity. nih.gov This suggests that the sulfonamide portion of this compound could play a role in the inhibition of these cholinesterases.

Inhibitory Activity of Toluene-4-sulfonyl Substituted Uracil Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Uracil Derivative 4 | AChE | 0.088 |

| Uracil Derivative 4 | BuChE | 0.137 |

| Neostigmine (Reference) | AChE | 0.136 |

| Neostigmine (Reference) | BuChE | 0.084 |

Data shows that a derivative containing a sulfonyl group (4) has potent inhibitory activity against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). nih.gov

Antiviral Activities (e.g., Anti-HIV)

The sulfonamide moiety is present in several compounds investigated for their antiviral properties. mdpi.com Sulfonamide derivatives have been synthesized and tested against a range of viruses, including Herpes Simplex Virus (HSV-1), Hepatitis C Virus (HCV), and Human Immunodeficiency Virus (HIV). mdpi.com

In the context of HIV, certain sulfonamide-containing compounds have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com These compounds bind to a site on the reverse transcriptase enzyme that is distinct from the active site for nucleosides, thereby inhibiting the enzyme's function and preventing the replication of the virus. mdpi.com For example, a series of novel pyrazolo-thiadiazines containing a sulfonamide structure showed inhibitory activity against HIV-2. nih.gov Other research has explored sulfonamide derivatives as inhibitors of viral proteases, such as the Dengue virus protease, which are essential for the viral life cycle. mdpi.com This broad applicability underscores the potential for developing derivatives of this compound as novel antiviral agents. mdpi.commdpi.comnih.gov

Neurotrophic Activities

A comprehensive review of the scientific literature did not yield specific studies detailing the neurotrophic activities of this compound. While research into related compounds, such as tosyl-polyamine derivatives and trialkylglycines, has indicated neuroprotective effects, direct evidence for the neurotrophic potential of this compound is not presently available in published research. nih.govnih.gov Some studies have explored the neuroprotective effects of ethyl acetate extracts from various natural sources, which have been shown to elevate levels of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF). nih.gov However, these extracts contain a multitude of compounds, and the specific contribution of any single component, let alone one with a structure similar to this compound, has not been elucidated.

Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR)

The structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) of this compound and its analogs are crucial for understanding their biological activities and for the rational design of new, more potent compounds.

Structure-Activity Relationships (SAR)

SAR studies on related sulfonamide derivatives have revealed key structural features that influence their biological effects. For instance, in a series of 1-[2-(4-phenylphenoxy)ethyl]pyrrolidine derivatives, which are potent inhibitors of leukotriene A(4) hydrolase, modifications to the biphenyl (B1667301) and pyrrolidine (B122466) rings significantly impacted their inhibitory activity. researchgate.net Similarly, for a novel group of mammalian DNA polymerase inhibitors, the nature of the fatty acid moiety in sulfoquinovosylacylglycerols was found to be a major determinant of their inhibitory potency. researchgate.net In the context of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives, the position of substituents on the aromatic ring was shown to be critical for their cytotoxic activity. nih.gov These studies underscore the importance of specific structural motifs and their spatial arrangement for biological activity.

Quantitative Structure-Activity Relationships (QSAR)

QSAR studies provide a quantitative correlation between the chemical structure and biological activity of a series of compounds. For N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives, QSAR models have demonstrated that descriptors such as the total symmetry index (Gu), 3D-MoRSE (Mor31v and Mor32u), and 3D Petitjean index (PJI3) are significant in explaining their observed cytotoxicities. nih.gov In another study on thiazolidine-4-carboxylic acid derivatives as influenza neuraminidase inhibitors, 2D QSAR models highlighted the importance of hydrogen count and hydrophilicity, while 3D QSAR models indicated that steric and hydrophobic descriptors negatively contributed to the inhibitory activity. nih.gov These models are instrumental in predicting the activity of new derivatives and guiding the synthesis of more effective compounds.

The following table summarizes key descriptors from a QSAR study on N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives and their correlation with cytotoxic activity.

| Descriptor | Type | Correlation with Cytotoxicity | Significance |

| Gu (Total Symmetry Index) | Topological | Positive | Higher symmetry was associated with increased potency against MOLT-3 cell lines. nih.gov |

| 3D-MoRSE (Mor31v, Mor32u) | 3D | Significant | These descriptors, representing 3D molecular structure, were crucial in the QSAR models. nih.gov |

| PJI3 (3D Petitjean Index) | 3D | Significant | This 3D descriptor contributed significantly to the predictive power of the QSAR models. nih.gov |

| Molecular Mass | Physicochemical | Positive | Higher molecular mass correlated with increased cytotoxicity against HepG2 cells. nih.gov |

Computational Approaches (Molecular Docking, 3D-QSAR, Pharmacophore Modeling, MD Simulations)

Computational methods are indispensable tools in modern drug discovery and development, providing insights into the molecular interactions between a ligand and its target protein.

Molecular Docking

Molecular docking predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For a series of 1,2,3-triazole-based derivatives as acetylcholinesterase inhibitors, molecular docking studies were used to identify the binding modes of the most active compounds within the enzyme's active site. nih.gov Similarly, docking studies on novel ethyl-glycinate amide derivatives with the COX-1 enzyme helped in comparing their binding energies with standard drugs like celecoxib (B62257) and rofecoxib. nih.gov These studies are crucial for understanding the molecular basis of inhibition and for designing new inhibitors with improved binding affinity.

3D-QSAR

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies provide a more detailed understanding of the relationship between the three-dimensional structure of a molecule and its biological activity. For 1,2,3-triazole-based derivatives, 3D-QSAR models with good predictability were developed, which were then used to design new compounds with potentially enhanced activity. nih.gov In another study on quinoline (B57606) derivatives as tubulin inhibitors, a six-point pharmacophore model was identified as the best model, consisting of three hydrogen bond acceptors and three aromatic rings. nih.gov

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore-based 3D-QSAR study on quinoline derivatives helped in the identification of key features for their anticancer and tubulin inhibitory activity. nih.gov This information is invaluable for virtual screening of large compound libraries to identify new potential lead compounds.

MD Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target over time. For 1,2,3-triazole-based acetylcholinesterase inhibitors, 20 ns MD simulations were performed to study the conformational dynamics of the protein-ligand complex, confirming the stability of the binding. nih.gov In another study, MD simulations of poly(beta-amino ester) based polyplexes for siRNA delivery helped in understanding the molecular organization of these nanoparticles. nih.gov

The following table summarizes the application of these computational methods in the study of related compounds.

| Computational Method | Application | Key Findings |

| Molecular Docking | Predicting binding modes of inhibitors. | Identified key interactions within the active site of target enzymes. nih.govnih.gov |

| 3D-QSAR | Relating 3D structure to biological activity. | Developed predictive models for designing new potent compounds. nih.govnih.gov |

| Pharmacophore Modeling | Identifying essential structural features. | Guided the discovery of new lead compounds through virtual screening. nih.gov |

| MD Simulations | Studying the dynamics of ligand-protein interactions. | Confirmed the stability of ligand binding and elucidated complex molecular organizations. nih.govnih.gov |

Prodrug Design and Drug Development

The concept of a prodrug involves chemically modifying a biologically active compound to improve its pharmacokinetic and pharmacodynamic properties. This compound, with its ethyl ester group, is a potential candidate for prodrug design. Esterification is a common strategy to enhance the lipophilicity of a drug, which can lead to improved absorption and bioavailability. researchgate.net

The ethyl ester group in this compound can be hydrolyzed in vivo by esterases to release the corresponding carboxylic acid, which may be the active form of the drug. This approach has been successfully used for various drugs to improve their delivery and efficacy. For example, acyloxyalkyl ester prodrugs of FR900098, an antimalarial agent, showed improved in vivo activity due to increased oral bioavailability. researchgate.net

The development of N-Phenylacetylglycyl-L-proline ethyl ester as a prodrug that converts to the active cyclo-L-prolylglycine demonstrates the potential of this strategy to deliver neuropsychotropic agents. Similarly, the synthesis of N-acyloxymethyl ester prodrugs has been explored to enhance the solubility of various drug candidates. The presence of the ethyl ester in this compound makes it a promising scaffold for the development of prodrugs with potentially enhanced therapeutic profiles.

Future Directions and Research Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of Ethyl 2-(4-methylphenylsulfonamido)acetate and its analogs will prioritize efficiency, safety, and environmental sustainability. Traditional methods are being superseded by modern technologies that offer significant advantages.

One of the most promising areas is the adoption of flow chemistry . This approach, which involves performing reactions in a continuous stream rather than a batch-wise fashion, enhances safety, particularly when handling hazardous reagents. acs.org For instance, the synthesis of sulfonamide precursors can involve gases like sulfur dioxide; flow reactors allow for the safe, controlled use of such materials, minimizing risk and waste. acs.org Flow processes can also be "telescoped," where multiple reaction steps are connected sequentially without intermediate purification, dramatically increasing efficiency. researchgate.net Research into the in-situ generation of reactive intermediates, such as isocyanates from carboxylic acids using recyclable reagents, presents a pathway to creating urea (B33335) derivatives of the core molecule in a one-pot, racemization-free manner, which is a significant step towards sustainable production. organic-chemistry.org

Future research will likely focus on:

Catalytic Innovations : Exploring novel palladium-catalyzed cross-coupling reactions or Rh(II)-catalyzed oxidative couplings to form the sulfonamide bond under milder conditions. researchgate.net

Green Reagents : Replacing hazardous chemicals, such as using trichlorocyanuric acid (TCCA) for chlorination in a controlled manner or employing safer and cheaper reducing agents than traditional methods like H₂/Pd-C for modifications on the aromatic ring. researchgate.netmdpi.com

Alternative Energy Sources : The use of microwave irradiation to accelerate reaction times and improve yields is another established avenue for process optimization. researchgate.net

Table 1: Comparison of Synthetic Approaches for Sulfonamide Derivatives

| Feature | Traditional Batch Synthesis | Modern Flow Synthesis |

|---|---|---|

| Efficiency | Lower throughput, involves multiple work-ups | High throughput, telescoped reactions possible researchgate.net |

| Safety | Higher risk with hazardous/gaseous reagents | Enhanced safety through containment and small reaction volumes acs.org |

| Sustainability | Generates more solvent and reagent waste | Reduced waste, potential for reagent recycling organic-chemistry.org |

| Control | Difficult to control exothermic reactions | Precise control over temperature, pressure, and time |

Exploration of Novel Biological Targets and Therapeutic Applications

The sulfonamide moiety is known to interact with a range of biological targets, most classically the enzyme dihydropteroate (B1496061) synthase in bacteria and various isoforms of carbonic anhydrase (CA) in humans. nih.govnih.govnih.gov Future research will expand beyond these traditional targets to uncover new therapeutic opportunities for derivatives of this compound.

A key strategy involves the rational design of derivatives to engage with less-explored proteins implicated in disease. For example, recent studies on other sulfonamides have shown potential against novel cancer targets like Dickkopf-1 (Dkk1), which is overexpressed in certain cancers. nih.gov The core structure of this compound can be systematically modified—a "tail approach"—to enhance selectivity for specific targets, such as transmembrane CA IX, which is linked to the acidification of the tumor microenvironment and is a target for cancer therapy. nih.gov

Future investigations will likely involve:

Systematic Derivatization : Creating libraries of compounds by modifying the ethyl acetate (B1210297) or the tosyl group to explore interactions with a wide array of enzymes, receptors, and ion channels.

Target Identification : Using in silico screening and chemoproteomics to identify novel protein binding partners. mdpi.com This can reveal unexpected therapeutic applications.

Phenotypic Screening : Testing new derivatives in cell-based assays that model diseases like cancer, inflammation, or neurodegeneration to identify compounds with desired effects, even without a preconceived target.

Table 2: Potential Biological Targets for Novel Sulfonamide Derivatives

| Target Class | Specific Example(s) | Therapeutic Area | Reference |

|---|---|---|---|

| Carbonic Anhydrases | CA IX, CA XII | Oncology, Glaucoma | nih.govnih.gov |

| Kinases | Focal Adhesion Kinase (FAK) | Oncology | nih.gov |

| Wnt Signaling Pathway | Dickkopf-1 (Dkk1) | Oncology | nih.gov |

| Bacterial Enzymes | Dihydropteroate Synthase (DHPS) | Infectious Disease | nih.gov |

Advanced Computational Modeling for Mechanism and SAR Prediction

Computational chemistry is an indispensable tool for accelerating drug discovery. For this compound, advanced modeling will provide deep insights into its behavior and guide the design of more potent and selective derivatives.

Molecular docking studies can predict how derivatives of the compound bind to the active sites of target proteins, such as bacterial DHPS or human carbonic anhydrases. nih.govresearchgate.net These models can calculate binding energies and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts), helping to prioritize which compounds to synthesize. nih.gov

Quantitative Structure-Activity Relationship (QSRR/QSAR) models establish mathematical relationships between the chemical structures of a series of compounds and their biological activity. mdpi.com By analyzing molecular descriptors (e.g., lipophilicity, steric properties, electronic effects), researchers can build predictive models to forecast the activity of unsynthesized analogs. mdpi.com

Further computational approaches include:

Density Functional Theory (DFT) : Used to calculate the electronic properties of the molecule, such as HOMO-LUMO energy gaps and molecular electrostatic potential (MESP) surfaces, which provide insights into its reactivity and intermolecular interactions. researchgate.netdoaj.org

Molecular Dynamics (MD) Simulations : These simulations model the movement of the compound and its target protein over time, offering a more dynamic and realistic picture of the binding process and the stability of the complex.

Table 3: Application of Computational Techniques in Sulfonamide Research

| Technique | Primary Application | Insights Gained |

|---|---|---|

| Molecular Docking | Predict binding mode and affinity | Identifies key amino acid interactions and prioritizes candidates nih.govresearchgate.net |

| QSAR/QSRR | Predict biological activity from structure | Elucidates structure-activity relationships (SAR) mdpi.com |

| DFT | Analyze electronic structure and reactivity | Determines charge distribution and reaction energetics researchgate.netdoaj.org |

Integration with Combinatorial Chemistry and High-Throughput Screening

To rapidly explore the therapeutic potential of the this compound scaffold, modern drug discovery relies on the integration of combinatorial chemistry and high-throughput screening (HTS). researchgate.net

Combinatorial chemistry is a set of techniques for creating a large number of different but structurally related molecules in a short period. researchgate.net Starting with the core structure of this compound, researchers can generate a "library" containing hundreds or thousands of unique derivatives by systematically attaching different chemical building blocks at various positions on the molecule. This can be achieved using methods like solid-phase synthesis on polymer beads or parallel synthesis in multi-well plates. researchgate.net

Once a library is synthesized, High-Throughput Screening (HTS) is employed to rapidly test all the compounds for a specific biological activity. scispace.com Automated robotic systems can perform millions of assays in a short time, identifying "hits"—compounds that show the desired effect. These hits can then be selected for further optimization. This powerful combination allows for a much faster exploration of the chemical space around the parent molecule than traditional one-by-one synthesis and testing. researchgate.net

The process generally follows these steps:

Library Design : Computationally or empirically select building blocks to maximize structural diversity.

Combinatorial Synthesis : Generate the compound library using parallel or split-pool methods. researchgate.net

HTS Assay : Screen the library against a specific biological target or in a cell-based model.

Hit Identification & Validation : Confirm the activity of the most promising compounds from the screen.

Investigation into Biocatalytic Approaches for Synthesis

A forward-looking perspective in chemical synthesis is the use of biocatalysis—employing enzymes or whole organisms to perform chemical transformations. The discovery that certain bacteria naturally produce sulfonamide and sulfamate (B1201201) antibiotics suggests the existence of unique biosynthetic machinery capable of forming the characteristic S-N bond. nih.gov

Harnessing this natural capability offers a green and highly selective alternative to traditional chemical synthesis. Future research could focus on:

Enzyme Discovery : Identifying and isolating the specific enzymes from organisms like actinomycetes that are responsible for sulfonamide biosynthesis. nih.gov

Protein Engineering : Modifying these natural enzymes to accept non-natural substrates, such as precursors to this compound, to create novel derivatives with high efficiency and stereoselectivity.

Whole-Cell Biotransformation : Using engineered microorganisms as "cell factories" to produce the target compound or its analogs from simple starting materials, minimizing the need for harsh chemicals and complex purification steps.

A detailed understanding of these biosynthetic pathways could revolutionize how sulfonamides are produced, opening the door to the biotechnological production of target compounds and the development of novel biocatalysts. nih.gov

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(4-methylphenylsulfonamido)acetate, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves coupling 4-methylbenzenesulfonamide with ethyl bromoacetate under basic conditions. Key steps include:

- pH Control : Adjusting the reaction medium to pH 8–9 using sodium carbonate to deprotonate the sulfonamide nitrogen, facilitating nucleophilic substitution .

- Solvent Selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity.

- Temperature : Reactions are often conducted at 50–60°C to balance reaction rate and byproduct formation.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H NMR confirms ester (-COOEt, δ ~4.1–4.3 ppm) and sulfonamide (-SONH-, δ ~7.5–8.0 ppm) moieties. C NMR identifies carbonyl carbons (δ ~165–170 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths (e.g., S-N = 1.63 Å) and dihedral angles. Monoclinic systems (space group P2/c) are common for sulfonamides .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] and fragments (e.g., loss of -COOEt, m/z 214) .

Note : Crystallization from ethyl acetate/petroleum ether yields high-purity single crystals suitable for diffraction .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for sulfonamide derivatives like this compound?

Methodological Answer: Contradictions often arise from variations in assay conditions or structural modifications. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically alter substituents (e.g., methyl vs. fluoro groups on the phenyl ring) and test against target enzymes (e.g., dihydropteroate synthase) .

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls. For example, a derivative with a 4-fluorophenyl group showed 10× higher antibacterial activity than the 4-methyl analog .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to reconcile discrepancies between in vitro and in vivo results .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:

- Disorder in Crystal Lattices : Methyl or ethyl groups may exhibit rotational disorder. Mitigate by collecting data at low temperature (100 K) and using restraints in SHELXL .

- Twinned Crystals : Common in monoclinic systems. Apply twin law refinement (e.g., BASF parameter in SHELXL) .

- Weak Diffraction : Use synchrotron radiation for small crystals (<0.1 mm). For example, a study achieved R = 0.0464 using Mo Kα radiation .

Case Study : A derivative with a similar sulfonamide structure required 493 refined parameters and anisotropic displacement models to resolve overlapping electron density .

Q. How does the electronic nature of substituents influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Enhance sulfonamide nitrogen’s electrophilicity. For example, nitro or trifluoromethyl groups increase reactivity in SN2 reactions, reducing reaction time by 30% compared to methyl groups .

- Steric Effects : Bulky substituents (e.g., adamantyl) hinder accessibility to the sulfonamide nitrogen, lowering yields in alkylation reactions .

- Kinetic Studies : Monitor reactions via F NMR (if fluorinated) or HPLC to quantify rate constants (k) under varying electronic environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。